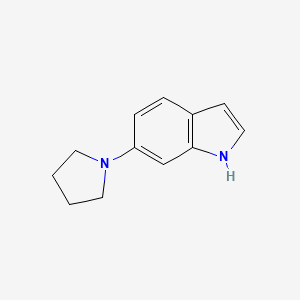
6-pyrrolidin-1-yl-1H-indole
Cat. No. B1646057
M. Wt: 186.25 g/mol
InChI Key: LUIKIBSWOMGISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07696229B2
Procedure details


A solution of 6-bromo-1H-indole (300 mg, 1.53 mmol) in DMSO (2 mL) was placed in a 10 mL sealed tube and sparged with nitrogen. Pyrrolidine (1.09 g, 15.33 mmol) was then added, followed by the addition of cesium carbonate (1 g, 3.07 mmol), copper (I) iodide (30 mg, 0.16 mmol), and L-proline (200 mg, 1.74 mmol). The resulting solution was stirred for 20 hours at 94° C. The reaction mixture was then quenched by the addition of iced water (30 mL). The resulting solution was extracted with ethyl acetate (3×100 mL) and the organic layers were combined, dried (MgSO4) and concentrated. The residue was purified by column chromatography using a 1:2 ethyl acetate/petroleum ether solvent system to give 160 mg (47%) of 6-(pyrrolidin-1-yl)-1H-indole as a tan crystalline solid.


Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step Three


Name
copper (I) iodide
Quantity
30 mg
Type
catalyst
Reaction Step Three


Yield
47%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[Cs+].[Cs+].N1CCC[C@H]1C(O)=O>CS(C)=O.[Cu]I>[N:11]1([C:2]2[CH:10]=[C:9]3[C:5]([CH:6]=[CH:7][NH:8]3)=[CH:4][CH:3]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=CNC2=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.09 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
Step Three
|
Name
|
cesium carbonate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
|
Name
|
copper (I) iodide
|
|
Quantity
|
30 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
94 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred for 20 hours at 94° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sparged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then quenched by the addition of iced water (30 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with ethyl acetate (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C1=CC=C2C=CNC2=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 160 mg | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
